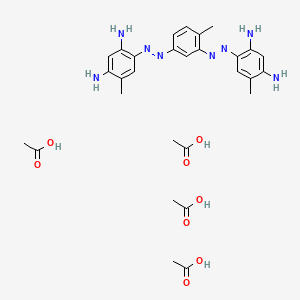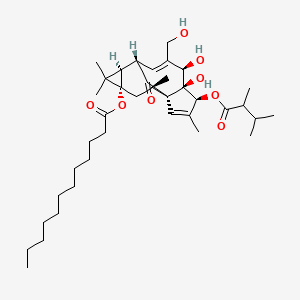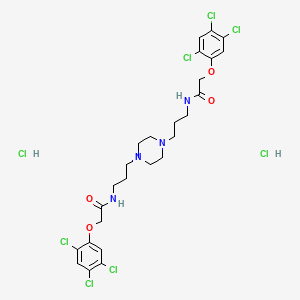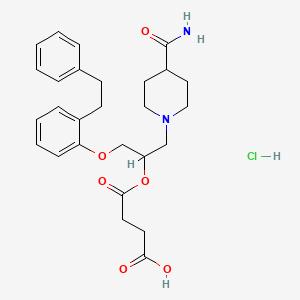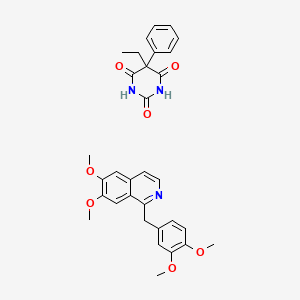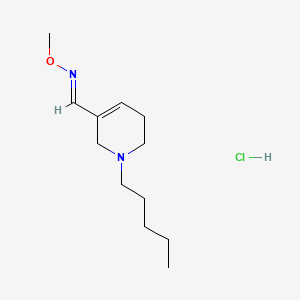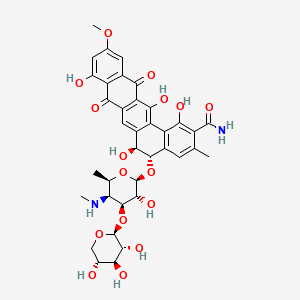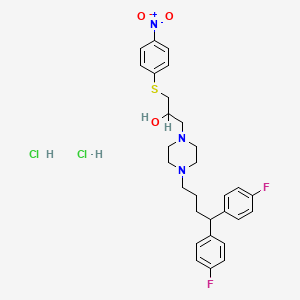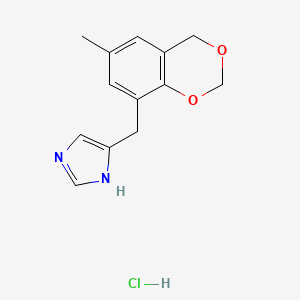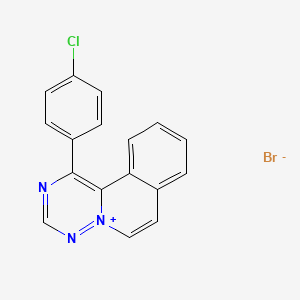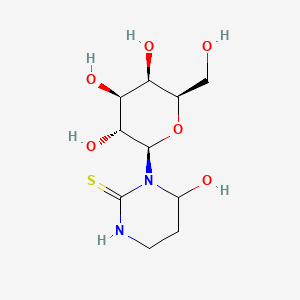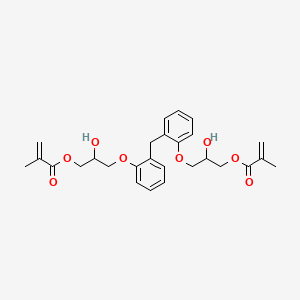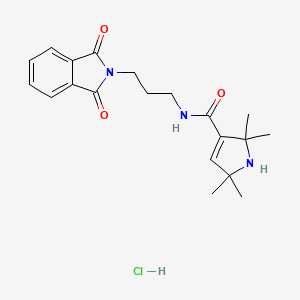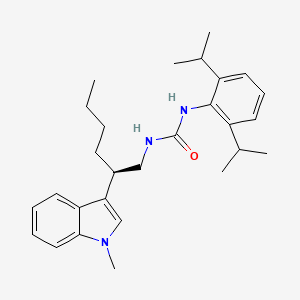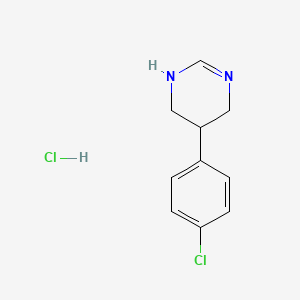
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that include several nucleic acid constituents such as cytosine, thymine, and uracil . This specific compound is characterized by the presence of a chlorophenyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: Depending on the reaction, major products can include various substituted pyrimidines and their derivatives.
Scientific Research Applications
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other chlorophenyl-substituted pyrimidines and their derivatives. Compared to these, Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride may exhibit unique properties due to its specific substitution pattern and the presence of the hydrochloride group.
Properties
CAS No. |
114703-73-0 |
|---|---|
Molecular Formula |
C10H12Cl2N2 |
Molecular Weight |
231.12 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9;/h1-4,7,9H,5-6H2,(H,12,13);1H |
InChI Key |
YJLBBBVYQOIDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=CN1)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


